molecular formula C23H22N2O3S B2843023 2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide CAS No. 941944-25-8

2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B2843023
CAS No.: 941944-25-8
M. Wt: 406.5
InChI Key: AQYQOIYQVJWKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1,1'-Biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide (CAS 941944-25-8) is a synthetic organic compound with a molecular formula of C23H22N2O3S and a molecular weight of 406.50 g/mol . This chemical belongs to a class of compounds integrating a biphenyl moiety with a 1,1-dioxo-1lambda6,2-thiazolidinyl group, a structure of significant interest in modern medicinal chemistry. The thiazolidine core, particularly in its 2,4-dione or dioxo forms, is a privileged scaffold known for its diverse biological activities . Recent scientific investigations highlight the substantial research value of thiazolidine-2,4-dione-biphenyl derivatives, which have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines, including cervical (HeLa), prostate (PC3), and breast (MDA-MB-231) cancers . The mechanism of action for these compounds is believed to involve targeted inhibition of the epidermal growth factor receptor (EGFR) . Molecular docking studies on analogous compounds reveal that they can effectively bind to the active site of EGFR, potentially altering the cell cycle, inducing apoptosis, and inhibiting tumor angiogenesis . This makes them valuable pharmacological tools for studying cancer cell signaling pathways. Supplied with a minimum purity of 90%+, this compound is intended for research applications only. It is ideal for in vitro biological screening, structure-activity relationship (SAR) studies in oncology drug discovery, and enzymatic assays targeting EGFR. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(17-18-7-9-20(10-8-18)19-5-2-1-3-6-19)24-21-11-13-22(14-12-21)25-15-4-16-29(25,27)28/h1-3,5-14H,4,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYQOIYQVJWKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl moiety is typically synthesized via palladium-catalyzed cross-coupling between phenylboronic acid and 4-bromoacetophenone. For example:

  • Procedure : A mixture of 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) in toluene/water (4:1) is heated at 80°C for 12 h.
  • Yield : 85–92% after silica gel chromatography.
  • Characterization : $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.68 (d, $$ J = 8.4 $$ Hz, 2H, biphenyl-H), 7.59 (d, $$ J = 8.4 $$ Hz, 2H), 7.48–7.42 (m, 4H), 2.65 (s, 3H, COCH₃).

Oxidation to Biphenyl-4-ylacetic Acid

The acetyl group is oxidized to carboxylic acid using Jones reagent:

  • Conditions : CrO₃ (3 eq) in H₂SO₄ (40%) at 0–5°C for 2 h.
  • Yield : 78%.
  • Intermediate : Biphenyl-4-ylacetic acid (mp 162–164°C; IR (KBr): 1705 cm⁻¹ (C=O)).

Construction of the Thiazolidine-1,1-Dioxide Ring

Cyclocondensation of Cysteamine Sulfonate

The thiazolidine-1,1-dioxide ring is formed via cyclization of 2-aminoethanesulfonic acid with glyoxylic acid:

  • Procedure : 2-Aminoethanesulfonic acid (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) are refluxed in acetic acid (12 h). The product precipitates upon cooling.
  • Yield : 68–75%.
  • Characterization : $$ ^1H $$ NMR (DMSO-d₆, 400 MHz): δ 4.32 (s, 2H, CH₂SO₂), 3.81 (t, $$ J = 6.8 $$ Hz, 2H, NCH₂), 3.12 (t, $$ J = 6.8 $$ Hz, 2H, SCH₂).

Functionalization at C-2 Position

The nitrogen atom of the thiazolidine-1,1-dioxide is alkylated using 4-fluoronitrobenzene followed by reduction:

  • Step 1 : SNAr reaction with 4-fluoro-1-nitrobenzene (K₂CO₃, DMF, 60°C, 6 h).
  • Step 2 : Catalytic hydrogenation (H₂, Pd/C, MeOH) to yield 4-aminophenyl-thiazolidine-1,1-dioxide.
  • Overall Yield : 62%.

Amide Coupling and Final Assembly

Activation of Biphenyl-4-ylacetic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride:

  • Conditions : SOCl₂ (5 eq), reflux (2 h), followed by evaporation.

Coupling with 4-Aminophenyl-thiazolidine-1,1-dioxide

The acyl chloride is reacted with the amine under Schotten-Baumann conditions:

  • Procedure : 4-Aminophenyl-thiazolidine-1,1-dioxide (1.0 eq) is suspended in THF/H₂O (1:1), followed by dropwise addition of biphenyl-4-ylacetyl chloride (1.1 eq) and NaOH (2.0 eq) at 0°C.
  • Workup : The product is extracted with EtOAc, dried (Na₂SO₄), and purified via recrystallization (EtOH/H₂O).
  • Yield : 81%.
  • Characterization :
    • MP : 214–216°C
    • IR (KBr) : 3280 (N-H), 1665 (C=O), 1320, 1140 cm⁻¹ (SO₂)
    • $$ ^1H $$ NMR (DMSO-d₆, 400 MHz) : δ 10.24 (s, 1H, NH), 7.72–7.36 (m, 9H, aromatic), 4.30 (s, 2H, CH₂SO₂), 3.89 (s, 2H, COCH₂), 3.78–3.70 (m, 4H, thiazolidine-H).

Optimization and Challenges

Solvent and Catalyst Screening for Suzuki Coupling

Comparative studies reveal toluene/water (4:1) as optimal for biphenyl synthesis, outperforming DME or dioxane (Table 1).

Table 1: Solvent Effects on Suzuki-Miyaura Coupling

Solvent System Yield (%) Pd Catalyst
Toluene/H₂O 92 Pd(PPh₃)₄
DME/H₂O 84 Pd(OAc)₂
Dioxane/H₂O 76 PdCl₂(dppf)

Cyclization Side Reactions

Attempted thiazolidine ring closure in HCl/EtOH led to sulfonic acid decomposition (yield <40%). Acetic acid proved superior, minimizing side products.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine-1,1-dioxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Various substituents can be introduced to the biphenyl or thiazolidine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide is of significant interest in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry, particularly focusing on its therapeutic uses and mechanisms of action.

Structure and Composition

The molecular structure of the compound consists of a biphenyl moiety linked to a thiazolidinone derivative through an acetamide functional group. The presence of the thiazolidinone ring contributes to its biological activity, particularly in the context of anti-inflammatory and anti-cancer properties.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol

Anticancer Properties

Research indicates that compounds with thiazolidinone structures exhibit notable anticancer activities. For example, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines by disrupting cell cycle progression.
  • Induction of Apoptosis : Mechanistic studies reveal that it may activate intrinsic apoptotic pathways, leading to cell death.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory properties. It has been observed to reduce levels of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways associated with cancer and inflammation positions it as a lead compound for further investigation.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Thiazolidinediones for Diabetes : While not directly related to the compound , thiazolidinediones (TZDs) have shown that thiazolidinone structures can effectively manage insulin sensitivity and inflammation.
  • Combination Therapies : Research has suggested that combining this compound with existing chemotherapeutics may enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in cancer treatments.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazolidine-1,1-dioxide moiety can participate in redox reactions, potentially modulating enzyme activity or signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analog is BAI (2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)-1H-indazol-3-yl]acetamide), which replaces the phenyl-thiazolidinone sulfone with an indazole-isothiazolidinone sulfone. BAI exhibits nanomolar CDK inhibitory activity and apoptosis induction in cancer cells, attributed to its indazole core’s planar geometry and hydrogen-bonding capacity .

Other analogs include:

  • N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (): The isoindole-1,3-dione substituent introduces additional electron-withdrawing groups, which may enhance binding to kinases but reduce solubility.
Pharmacological Profiles
Compound Molecular Weight Key Substituents Biological Target Efficacy (IC₅₀) Toxicity Notes
Target Compound ~423.47 Biphenyl, thiazolidinone sulfone CDK (hypothesized) Not reported Pending studies
BAI () ~460.50 Biphenyl, indazole-isothiazolidinone CDK, Bcl-2 10–50 nM No cardiovascular toxicity
Compound 4l () ~438.44 Nitrophenyl, diphenylacetamide Undefined Not reported Not specified
Boronic Acid Derivative () ~323.43 Boronic acid Tubulin (hypothesized) 56% yield Not specified

Key Observations :

  • BAI’s indazole-isothiazolidinone group confers superior CDK inhibition, while the target compound’s phenyl-thiazolidinone sulfone may prioritize different targets (e.g., kinases with larger active sites).
  • Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity but risk off-target reactivity.
  • The boronic acid derivative () demonstrates synthetic versatility but lacks direct biological data.
Toxicity and Selectivity

BAI’s lack of cardiovascular toxicity at effective concentrations () suggests that the isothiazolidinone sulfone and indazole groups are well-tolerated. The target compound’s phenyl-thiazolidinone sulfone may exhibit similar safety, though steric bulk could affect off-target interactions. Chloro or nitro substituents (e.g., ) are associated with higher toxicity risks due to reactive metabolite formation.

Biological Activity

2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound features a biphenyl moiety linked to a thiazolidinone derivative through an acetamide group. The structural formula can be represented as follows:

C22H22N2O3S\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazolidinone ring and subsequent acetamide linkage. Detailed synthetic pathways can be found in specialized literature on thiazolidinone derivatives.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity of Related Thiazolidinone Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720ROS generation
This compoundA549TBDTBD

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may act by:

  • Inhibiting tumor growth through interference with DNA synthesis.
  • Inducing oxidative stress , leading to cell death.

Studies have demonstrated that derivatives containing thiazolidinone structures can modulate the NF-kB pathway, which is crucial for cancer cell survival .

Case Studies

Several case studies have explored the effects of related compounds on human health:

Q & A

Q. What strategies are effective for comparing this compound’s efficacy with structurally related analogs?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs with modifications (e.g., replacing thiazolidine with piperazine) and test in parallel assays .
  • Crystallography : Solve X-ray structures of ligand-target complexes to guide rational design (e.g., RCSB PDB deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.